

Application Notes and Protocols: RMC-4550 for Inducing Antitumor Immunity

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Compound of Interest

Compound Name: RMC-4550

Cat. No.: B610504

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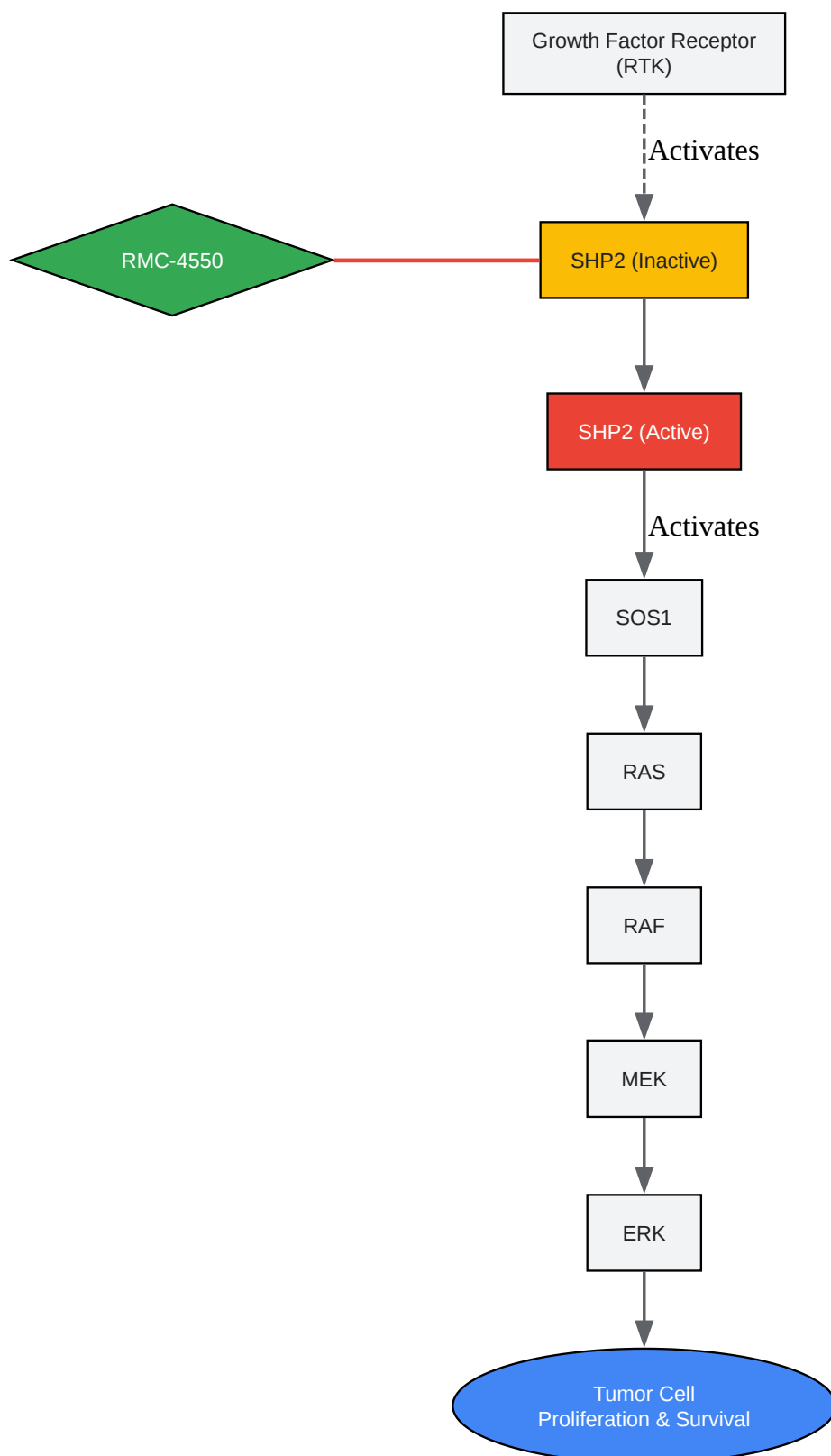
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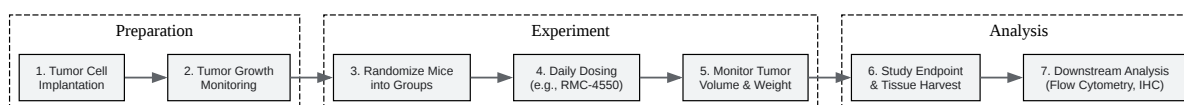
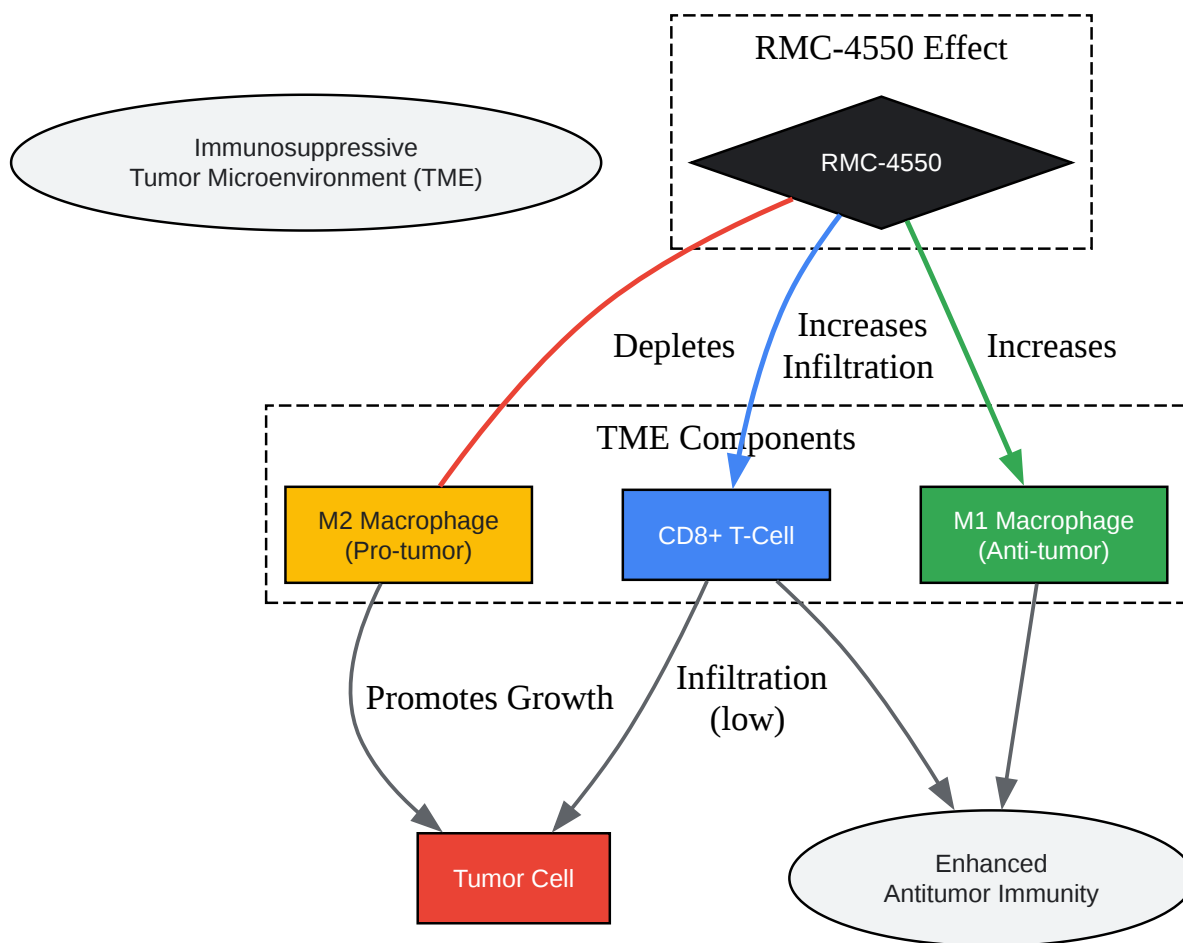
Abstract

RMC-4550 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and cancer pathogenesis.[1] By stabilizing SHP2 in an inactive conformation, **RMC-4550** effectively blocks downstream signaling through the RAS-MAPK pathway.[2][3] Preclinical studies have revealed a dual mechanism of action for **RMC-4550**: direct inhibition of RAS pathway-dependent tumor growth and profound modulation of the tumor microenvironment to stimulate robust antitumor immunity.[4][5] These application notes provide a summary of the key findings, quantitative data, and detailed protocols for researchers investigating the immunomodulatory properties of **RMC-4550**.

Mechanism of Action: SHP2 Inhibition

SHP2 is a crucial node in cellular signaling, integrating signals from multiple receptor tyrosine kinases (RTKs) to activate the RAS-MAPK pathway.[1] In many cancers, this pathway is hyperactivated, driving cell proliferation and survival. **RMC-4550** binds to an allosteric pocket of SHP2, locking the enzyme in its auto-inhibited state and preventing its activation.[3] This decouples upstream growth factor signaling from RAS activation, leading to reduced downstream ERK phosphorylation and inhibition of tumor cell growth.[2][3]





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